3-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride
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Overview
Description
3-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride is a chemical compound that belongs to the class of pyrazolopyridines. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of therapeutic agents. Its structure features a cyclopentyl group attached to a tetrahydropyrazolopyridine core, which is further stabilized as a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride typically involves the following steps:
Formation of the Pyrazolopyridine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. This can be achieved through the reaction of a hydrazine derivative with a suitable diketone or ketoester under acidic or basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions. This step often involves the use of cyclopentyl halides (e.g., cyclopentyl bromide) in the presence of a strong base such as sodium hydride or potassium carbonate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the pyrazolopyridine core or the cyclopentyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazolopyridine ring. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated pyrazolopyridine derivatives.
Scientific Research Applications
3-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for the development of drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its potential as a bioactive molecule.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, particularly those involving pyrazolopyridine derivatives.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or modulation of neurotransmitter activity in the brain.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives: These compounds share the same core structure but differ in their substituents, which can significantly alter their biological activity.
Pyrazolopyrimidines: These compounds have a similar pyrazole ring fused to a pyrimidine ring, offering different pharmacological properties.
Cyclopentyl-substituted heterocycles: These compounds feature a cyclopentyl group attached to various heterocyclic cores, providing a range of biological activities.
Uniqueness
3-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride is unique due to its specific combination of a cyclopentyl group and a tetrahydropyrazolopyridine core. This structure imparts distinct physicochemical properties and biological activities, making it a valuable scaffold in drug discovery and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.ClH/c1-2-4-8(3-1)11-9-7-12-6-5-10(9)13-14-11;/h8,12H,1-7H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHZCDPDONGKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NNC3=C2CNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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